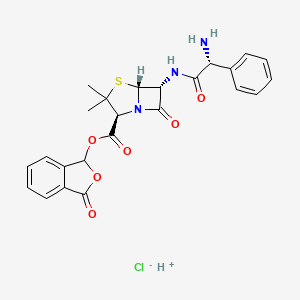

Talampicillin HCl

Description

Historical Context of Beta-Lactam Antibiotics and Resistance Development

The discovery of the first beta-lactam antibiotic, penicillin, by Alexander Fleming in 1928 marked a revolutionary moment in medicine. nhsjs.com Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, function by inhibiting the synthesis of the bacterial cell wall. medcraveonline.comresearchgate.net This class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, became a cornerstone in treating a wide array of bacterial infections. medcraveonline.comfrontiersin.org Their broad-spectrum activity and low toxicity to humans made them some of the most widely prescribed drugs. medcraveonline.com

However, the widespread use and sometimes misuse of these antibiotics led to the emergence and spread of bacterial resistance. medcraveonline.comfrontiersin.org Bacteria have developed several mechanisms to counteract the effects of beta-lactam antibiotics. medcraveonline.com The most significant of these is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. medcraveonline.comwikipedia.orgwikipedia.org The first beta-lactamase was identified in 1940, even before penicillin was in wide clinical use. nhsjs.comwikipedia.org

Over the decades, as new beta-lactam antibiotics were developed to overcome resistance, bacteria evolved, producing a wider variety of beta-lactamases with extended spectrums of activity. frontiersin.orgwikipedia.org Other resistance mechanisms include alterations in the target penicillin-binding proteins (PBPs) that reduce the antibiotic's binding affinity, the use of efflux pumps to remove the antibiotic from the cell, and decreased permeability of the bacterial outer membrane. medcraveonline.comwikipedia.orgnih.gov The continuous evolution of these resistance mechanisms has created a significant public health challenge, driving the need for novel therapeutic strategies. nih.govmdpi.com

The Prodrug Concept in Pharmaceutical Design

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through a process called biotransformation. wikipedia.orgpharmacyconcepts.in This strategic approach in pharmaceutical design aims to improve a drug's properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.orgpatsnap.com The concept is not new; for instance, aspirin, synthesized in 1897, is a prodrug of salicylic (B10762653) acid. wikipedia.org The intentional design of prodrugs began with the modification of chloramphenicol (B1208) to improve its taste and solubility. pharmacyconcepts.injiwaji.edu

Prodrugs are typically classified into two main types. Type I prodrugs are activated intracellularly, while Type II prodrugs are activated extracellularly, such as in the digestive fluids or the bloodstream. wikipedia.org The design of a successful prodrug involves attaching a temporary, non-toxic carrier group (promoiety) to the active drug molecule. wikipedia.orgstmjournals.in This promoiety is designed to be cleaved off by specific enzymes or under certain physiological conditions to release the active parent drug at the desired site of action. jiwaji.edunih.gov

Rationale for Prodrug Derivatization in Antibiotics

The application of the prodrug strategy to antibiotics is a key approach to address various challenges, particularly poor oral bioavailability and the circumvention of resistance mechanisms. patsnap.comnih.gov Many antibiotics, including numerous beta-lactams, are poorly absorbed from the gastrointestinal tract. nih.gov By converting them into more lipophilic prodrugs, their ability to pass through biological membranes can be enhanced, leading to improved absorption and higher plasma concentrations of the active drug. patsnap.comnih.gov

Furthermore, the prodrug approach can be used to protect the antibiotic from degradation in the stomach or during its first pass through the liver (presystemic metabolism). jiwaji.eduslideshare.net Another critical rationale is to target the antibiotic to specific sites. For example, a prodrug can be designed to be activated only by enzymes that are unique to the target bacteria, thereby concentrating the active drug where it is needed most and reducing its effects on the host's natural microbiome. nih.govacs.org This targeted approach can also help in overcoming resistance; for instance, a prodrug can be designed to be activated by the very beta-lactamase enzymes that confer resistance, turning the resistance mechanism into an activation pathway. nih.govacs.org

Strategic Objectives for Improved Pharmacokinetic Profiles

The primary strategic objective of designing a prodrug is to optimize its pharmacokinetic profile, which encompasses how the drug is absorbed, distributed, metabolized, and excreted (ADME). wikipedia.orgpatsnap.com Key goals include:

Enhanced Bioavailability: For orally administered drugs, a major goal is to increase the fraction of the dose that reaches the systemic circulation. This is often achieved by increasing the drug's solubility and/or its permeability across the intestinal wall. patsnap.commdpi.com

Improved Distribution: Prodrugs can be designed to target specific tissues or organs, thereby increasing the drug's concentration at the site of action and reducing its exposure to other parts of the body, which can minimize side effects. patsnap.comnih.gov

Controlled Release and Metabolism: By modifying the drug's structure, its metabolic stability can be improved. This can lead to a longer half-life, allowing for less frequent dosing and better patient compliance. Prodrugs can be designed to bypass rapid metabolism in the liver. patsnap.com

Improved Patient Compliance: Prodrugs can be used to mask the unpleasant taste or odor of a drug or to reduce pain upon injection, making the medication more palatable and easier for patients to take. pharmacyconcepts.injiwaji.edu

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H24ClN3O6S |

|---|---|

Molecular Weight |

518 g/mol |

IUPAC Name |

hydron;(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;chloride |

InChI |

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 |

InChI Key |

PAZSYTCTHYSIAO-WVFSJLEKSA-N |

Isomeric SMILES |

[H+].CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.[Cl-] |

Canonical SMILES |

[H+].CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Talampicillin Hcl

Established Synthetic Pathways for Talampicillin (B1682922)

The traditional synthesis of talampicillin, and subsequently its hydrochloride salt, is rooted in the chemical modification of ampicillin (B1664943). This process necessitates a series of carefully controlled reactions to achieve the desired phthalidyl ester structure.

Multi-Step Chemical Synthesis from Ampicillin Precursors

The foundational method for synthesizing talampicillin involves a multi-step chemical sequence starting from ampicillin. wikipedia.orguobabylon.edu.iq A key step in this pathway is the protection of the primary amino group of ampicillin. wikipedia.org One common approach is the formation of an enamine by reacting ampicillin with ethyl acetoacetate. wikipedia.orguobabylon.edu.iq This protected intermediate is then esterified.

The esterification is typically accomplished by reacting the protected ampicillin with 3-bromophthalide (B1266435). wikipedia.orgchemicalbook.com Following the successful formation of the ester, the protecting group on the amino function is carefully removed. This deprotection is often achieved through hydrolysis with a dilute acid, such as hydrochloric acid in acetonitrile (B52724), which yields talampicillin. wikipedia.orguobabylon.edu.iq The final step to obtain the hydrochloride salt involves treating the talampicillin base with hydrochloric acid. google.com

An alternative procedure involves the reaction of a fine suspension of the potassium salt of enamine-protected ampicillin with 3-bromophthalide in a mixed solvent system like acetone/ethyl acetate. chemicalbook.com After the reaction, the organic layer is subjected to a series of washes with sodium bicarbonate and brine, followed by drying and concentration to crystallize the protected talampicillin. chemicalbook.com

Advanced Approaches in Phthalidyl Ester Prodrug Synthesis

While traditional methods produce a racemic mixture of the phthalidyl ester, recent research has focused on developing more advanced, stereoselective synthetic strategies. This is driven by the understanding that different enantiomers of a chiral drug can have distinct pharmacological profiles. d-nb.inforesearchgate.net

Exploration of Enantioselective Synthesis Techniques

The development of enantioselective methods for producing optically enriched phthalidyl esters is a significant area of contemporary research. d-nb.inforesearchgate.net These techniques aim to control the stereochemistry at the newly formed chiral center of the phthalidyl moiety. thieme-connect.com Isothiourea-catalyzed acylative dynamic kinetic resolution is one such method that has been successfully employed for the synthesis of chiral phthalidyl ester prodrugs, achieving high yields and excellent optical purities. rsc.org This approach allows for the selective synthesis of one enantiomer over the other.

Catalytic Asymmetric Acetalization in Chiral Prodrug Preparation

A highly innovative and efficient method for the asymmetric synthesis of chiral phthalidyl esters is through catalytic asymmetric acetalization. d-nb.inforesearchgate.netnih.gov This strategy often utilizes N-heterocyclic carbene (NHC) organocatalysis. d-nb.inforesearchgate.net The process involves the reaction of a phthalaldehyde with a carboxylic acid, where the NHC catalyst controls the enantioselectivity of the reaction. d-nb.inforesearchgate.net

This method is advantageous as it proceeds under mild, transition-metal-free conditions and tolerates a wide range of functional groups. d-nb.inforesearchgate.net The key step is the enantioselective addition of the carboxylic acid to a catalyst-bound intermediate, which establishes the chiral acetal (B89532) unit. d-nb.info This approach represents a significant advancement in the synthesis of chiral phthalidyl ester prodrugs, offering a pathway to potentially more effective and specific medications. d-nb.inforesearchgate.net

The table below outlines the advanced catalytic approaches for chiral phthalidyl ester synthesis.

| Catalytic Approach | Key Features |

| Isothiourea-Catalyzed Dynamic Kinetic Resolution | Produces chiral phthalidyl esters with high yields and excellent enantiomeric ratios. rsc.org |

| N-Heterocyclic Carbene (NHC)-Catalyzed Asymmetric Acetalization | Employs an organocatalyst to control stereoselectivity, operates under mild conditions, and is transition-metal-free. d-nb.inforesearchgate.netresearchgate.net |

Biotransformation and Prodrug Activation Mechanisms

Enzymatic Hydrolysis Pathways

The primary mechanism for the activation of Talampicillin (B1682922) is through enzymatic hydrolysis. uobabylon.edu.iq This bioconversion is rapid and efficient, ensuring the prompt release of ampicillin (B1664943) into systemic circulation following oral administration. medicaldialogues.in

Talampicillin is designed to be readily hydrolyzed by esterase enzymes. nih.govpatsnap.com These enzymes, which are ubiquitous in the body, cleave the ester bond of the prodrug, releasing ampicillin and a phthalidyl moiety. patsnap.comuobabylon.edu.iq The main sites for this enzymatic conversion are the intestinal wall during absorption and the blood. medicaldialogues.innih.gov Studies have confirmed that tissue esterases in the intestinal wall rapidly hydrolyze Talampicillin, to the extent that no unchanged prodrug is typically detectable in peripheral blood. medicaldialogues.innih.gov This rapid and extensive cleavage by esterases is a classic strategy used to improve the permeability and absorption of aminopenicillins, whose polar carboxyl group would otherwise limit bioavailability. researchgate.netmdpi.com The hydrolysis is generally accomplished by a variety of non-specific esterases, such as ester hydrolase, lipase, and cholinesterase, which are present in plasma and other tissues. uobabylon.edu.iq

In vitro studies have been conducted to understand the kinetics of Talampicillin's conversion. These studies confirm that the intestinal wall is a significant site of hydrolysis for the prodrug in experimental models like rats and dogs. nih.gov Comparative studies have also examined the rate of hydrolysis under controlled conditions. For instance, the rate of enzymatic hydrolysis for Talampicillin in phosphate (B84403) buffer (pH 7.4) was found to be 5 to 10 times higher than that for another ampicillin prodrug, bacampicillin (B1208201), highlighting its rapid conversion potential. asm.org While chemical hydrolysis can occur, the conversion is primarily enzymatic. nih.gov

| Study Type | Medium/Tissue | Key Finding | Reference |

|---|---|---|---|

| Comparative Hydrolysis | Phosphate Buffer (pH 7.4) | Hydrolysis rate of Talampicillin is 5-10 fold higher than that of Bacampicillin. | asm.org |

| Site of Hydrolysis | Intestinal Wall (Rat, Dog) | Confirmed as an important site for Talampicillin hydrolysis. | nih.gov |

Role of Esterase Enzymes in Prodrug Conversion to Ampicillin

Metabolic Fate of the Phthalidyl Moiety in Experimental Animal Models

Following the cleavage of Talampicillin into ampicillin, the remaining phthalidyl promoiety undergoes further metabolism. nih.gov Investigations using radiolabelled Talampicillin in rats, dogs, and humans have shown that the metabolic pathway for this moiety is very similar across these species. nih.gov The primary metabolite identified is 2-hydroxymethylbenzoic acid. nih.govnih.govresearchgate.net This metabolite is then predominantly excreted from the body via urine. nih.gov Studies tracking the excretion of the [phthalidyl-14C] labelled portion of the molecule demonstrated high levels of recovery in urine, indicating efficient clearance of the promoiety's metabolic product. nih.gov

| Species | Primary Metabolite of Phthalidyl Moiety | Percentage of Radioactivity Excreted in Urine | Reference |

|---|---|---|---|

| Rat | 2-hydroxymethylbenzoic acid | 90% | nih.gov |

| Dog | 2-hydroxymethylbenzoic acid | 86% | nih.gov |

| Man | 2-hydroxymethylbenzoic acid | 98% | nih.gov |

In Vitro Antibacterial Efficacy and Mechanistic Investigations

Molecular Basis of Antibacterial Action (In Vitro Studies)

The bactericidal action of ampicillin (B1664943) is achieved through the inhibition of the final stage of bacterial cell wall synthesis. drugbank.com This process is mediated by ampicillin's ability to covalently bind to specific Penicillin-Binding Proteins (PBPs) located on the inner bacterial cell membrane. drugbank.comoup.com These PBPs are transpeptidase enzymes essential for catalyzing the cross-linking of peptidoglycan, the structural backbone of the cell wall. oup.com

By acting as a structural analog of the D-Ala-D-Ala substrate of the transpeptidase enzyme, ampicillin's beta-lactam ring is attacked by a serine residue in the PBP active site. oup.com This forms a stable, covalent acyl-enzyme complex, effectively inactivating the PBP. oup.com The inhibition of peptidoglycan synthesis leads to a weakened cell wall that cannot withstand the cell's internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. drugbank.comnih.gov In vitro studies have identified specific PBP targets for ampicillin in various bacteria, including PBP1A, PBP1B, PBP2a, and PBP2B in Streptococcus pneumoniae. drugbank.com In Escherichia coli, affinity pull-down assays have confirmed the covalent binding of ampicillin to multiple PBP targets. nih.gov

A primary mechanism of bacterial resistance to ampicillin is the production of beta-lactamase enzymes. nih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic before it can reach its PBP targets. scielo.org.co This mechanism is prevalent in many bacterial species, including strains of H. influenzae, N. gonorrhoeae, S. aureus, and various Enterobacteriaceae. frontiersin.orgscielo.org.conih.govasm.org

To overcome this resistance, a key in vitro and clinical strategy is the combination of ampicillin with a beta-lactamase inhibitor. nih.gov These inhibitors, such as sulbactam (B1307) and clavulanic acid, are themselves beta-lactams that can be hydrolyzed by beta-lactamases. nih.govasm.org They act as "suicide inhibitors," irreversibly binding to and inactivating the beta-lactamase enzymes, thereby protecting ampicillin from degradation. nih.gov In vitro studies demonstrate that combinations like ampicillin-sulbactam restore ampicillin's activity against many beta-lactamase-producing resistant strains. asm.orgnih.gov For example, the ampicillin-sulbactam combination is significantly more effective than ampicillin alone against beta-lactamase-producing Bacteroides fragilis and oxacillin-resistant S. aureus (ORSA). asm.orgnih.gov

Inhibition of Bacterial Cell Wall Synthesis via Penicillin-Binding Proteins (PBPs)

Determination of Minimum Inhibitory Concentrations (MIC) in Cultured Microorganisms

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antibiotic's in vitro activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. bioline.org.br Standardized methods, such as broth microdilution or agar (B569324) dilution, are used to determine MIC values. bioline.org.brasm.org These tests involve exposing a standardized inoculum of bacteria to serial dilutions of the antibiotic. bioline.org.br

The resulting MIC value is crucial for classifying a bacterial isolate as susceptible, intermediate, or resistant to an antibiotic, based on established clinical breakpoints. As detailed in sections 4.1.1 and 4.1.2, in vitro studies have established specific ampicillin MIC ranges for a wide array of Gram-positive and Gram-negative bacteria. For example, an E. faecalis isolate with an ampicillin MIC of ≤8 μg/ml is considered susceptible, whereas a value ≥16 μg/ml indicates resistance. nih.gov These values provide essential data for understanding the potency of Talampicillin's active form, ampicillin, against cultured microorganisms.

Comparative Preclinical Pharmacokinetic and Bioavailability Studies in Non Human Models

Evaluation of Oral Bioavailability in Various Animal Species

Preclinical studies in various animal models have been instrumental in characterizing the oral bioavailability of talampicillin (B1682922), a prodrug of ampicillin (B1664943). These studies provide a comparative framework to understand its absorption characteristics relative to the parent drug and other ampicillin esters.

Comparative Absorption Profiles with Ampicillin and Related Prodrugs (e.g., Pivampicillin (B1678493), Bacampicillin)

Talampicillin, along with other ampicillin prodrugs like pivampicillin and bacampicillin (B1208201), was developed to overcome the incomplete and variable oral absorption of ampicillin. asm.orgdergipark.org.tr In preclinical animal models, these ester prodrugs consistently demonstrate superior oral bioavailability compared to ampicillin. nih.govresearchgate.net

A study in horses revealed the absolute oral bioavailability of talampicillin to be 23%, significantly higher than that of ampicillin sodium, which was only 2%. nih.govpopline.org In the same study, pivampicillin and bacampicillin also showed enhanced bioavailability at 31% and 39%, respectively. nih.govpopline.org These findings highlight the effectiveness of the prodrug strategy in improving the systemic availability of ampicillin. The increased lipophilicity of these esters facilitates their absorption from the gastrointestinal tract. asm.orggsconlinepress.com

Similarly, studies in poultry (chickens and turkeys) have shown that the oral bioavailability of bacampicillin (44.2% and 44.6%, respectively) is substantially higher than that of ampicillin (19.1% and 25.9%, respectively), further supporting the advantage of ampicillin prodrugs in enhancing oral absorption across different species. researchgate.net While specific comparative data for talampicillin in poultry is limited, the general trend observed with other ampicillin prodrugs suggests a similar improvement over the parent compound.

The enhanced absorption of these prodrugs, including talampicillin, is attributed to their esterification, which masks the polar carboxylate group of ampicillin, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal membrane. dergipark.org.trgsconlinepress.com Following absorption, these esters are rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active ampicillin. nih.gov

Interactive Data Table: Oral Bioavailability of Ampicillin and its Prodrugs in Horses

| Drug | Absolute Oral Bioavailability (%) |

| Talampicillin | 23 |

| Ampicillin Sodium | 2 |

| Pivampicillin | 31 |

| Bacampicillin | 39 |

Data sourced from a crossover study in four healthy adult horses. The drugs were administered intragastrically at a dosage equimolar to 15 mg of ampicillin/kg of body weight. nih.govpopline.org

Selection and Predictive Utility of Animal Models for Preclinical Bioavailability Assessment

The selection of appropriate animal models is a critical step in preclinical drug development, aiming to predict pharmacokinetic behavior in humans. researchgate.netnumberanalytics.com For assessing the oral bioavailability of compounds like talampicillin, various species are utilized, including rodents (rats, mice), dogs, and non-human primates. numberanalytics.comfda.govmdpi.com Each model presents a unique set of physiological and metabolic characteristics that can influence drug absorption and disposition.

Rodent models, such as rats, are frequently used in early-stage preclinical studies due to their cost-effectiveness and the availability of extensive historical data. numberanalytics.com Studies in rats have been crucial in understanding the metabolism and excretion of talampicillin. nih.gov However, physiological differences in the gastrointestinal tract compared to humans can sometimes limit the direct extrapolation of bioavailability data. scirp.org

Beagle dogs are another commonly used non-rodent species in preclinical pharmacokinetic studies. mdpi.com Their gastrointestinal physiology shares more similarities with humans, making them a potentially more predictive model for oral absorption. researchgate.net For instance, in vivo studies in dogs have provided insights into the absorption and metabolic fate of talampicillin. nih.gov

Non-human primates, due to their close physiological and metabolic resemblance to humans, are often considered a highly predictive model for human clinical outcomes. scirp.orgmdpi.com While specific bioavailability data for talampicillin in non-human primates is not extensively detailed in the provided context, they are generally employed for compounds where other models may not be sufficiently predictive. researchgate.net

The predictive utility of any animal model is not absolute and depends on various factors, including the drug's physicochemical properties and its interaction with the biological system of the species. researchgate.net Therefore, data from multiple animal models are often integrated to build a more comprehensive understanding of a drug's potential pharmacokinetic profile in humans.

Absorption Kinetics in Preclinical Animal Models

The absorption kinetics of talampicillin in preclinical models are characterized by rapid uptake following oral administration. In vitro studies using ileal contents from ponies demonstrated that 90% of talampicillin decomposed within 5 minutes, indicating rapid hydrolysis. nih.govpopline.org This rapid conversion to ampicillin is a key feature of this prodrug.

The rapid absorption and subsequent hydrolysis of talampicillin lead to the quick appearance of ampicillin in the systemic circulation, contributing to its enhanced bioavailability compared to oral ampicillin.

Distribution Patterns in Non-Human Biological Systems

Following absorption and hydrolysis to ampicillin, the distribution of the active moiety throughout the body is a crucial aspect of its pharmacokinetic profile. Studies investigating the distribution of ampicillin after administration of its prodrugs provide insights into the tissue penetration of the antibiotic.

In rats administered [ampicillin-14C] talampicillin, radioactivity was widely distributed, with the majority of the dose being excreted in the urine (35%) and a smaller portion in the bile (6%). nih.gov This suggests systemic distribution of ampicillin following the absorption of talampicillin.

General studies on ampicillin distribution in animals indicate that it is evenly distributed in various tissues, with the highest concentrations typically found in the kidneys and liver. fao.org This pattern of distribution is expected to be similar following the administration of talampicillin, as it is rapidly converted to ampicillin. The volume of distribution for ampicillin is slightly more than the extracellular fluid, suggesting limited tissue binding and intracellular distribution. nih.gov

A study in rats showed that after a single oral administration of a different compound, it was distributed to most tissues except the brain, with the highest concentrations in the gastric tissue and intestinal areas, followed by the liver, spleen, fat, lung, kidney, ovary, and heart. mdpi.com While this is not specific to talampicillin, it illustrates a general approach to studying tissue distribution in preclinical models.

Chemical Stability and Degradation Kinetics in Non Biological Matrices

Hydrolytic Degradation Pathways and Reaction Mechanisms

The primary degradation pathway for talampicillin (B1682922) in aqueous solutions is hydrolysis. This process occurs in a stepwise manner. The first and most rapid step is the cleavage of the ester linkage, releasing the active drug, ampicillin (B1664943), and a second molecule, which is primarily 2-hydroxymethyl-benzoic acid. nih.govbmj.commedicaldialogues.in This initial hydrolysis can be catalyzed by esterase enzymes in biological systems, but in non-biological matrices, it occurs via chemical hydrolysis. uobabylon.edu.iq

pH-Dependent Stability Profiles and Log k-pH Relationships

The rate of talampicillin degradation is highly dependent on the pH of the aqueous medium. Kinetic studies have demonstrated a clear relationship between the observed degradation rate constant (k) and pH. The stability profile, often visualized as a log k-pH plot, shows that talampicillin's stability varies significantly across the pH spectrum.

The compound exhibits its greatest stability in the weakly acidic range of pH 4.5 to 5.3. ptfarm.pl Specifically, the lowest rate of β-lactam bond hydrolysis for talampicillin was observed at a pH of 5.28. ptfarm.pl As the pH moves away from this optimal range, into either more acidic or more alkaline conditions, the rate of degradation increases markedly.

The relationship between the logarithm of the observed rate constant (log k_obs) and pH can be plotted to illustrate these stability characteristics. In highly acidic solutions (up to approximately pH 1.4), the plot of log k_obs versus pH shows a straight line with a slope of about -1, indicating a direct relationship between the hydrogen ion concentration and the degradation rate. ptfarm.pl In contrast, the degradation process of the β-lactam bond in an alkaline solution (e.g., 0.02 M sodium hydroxide (B78521) at pH 11.48) is significantly slower than that observed for ampicillin under similar conditions. ptfarm.pl

| pH Range | Stability Observation | Primary Degradation Mechanism |

|---|---|---|

| 0.4 - 1.4 | Low stability, rate is proportional to H+ concentration | Specific acid-catalyzed hydrolysis of the β-lactam bond |

| 4.5 - 5.3 | Relatively high stability | Minimal hydrolysis; optimal pH for β-lactam ring stability (minimum at pH 5.28) |

| > 9.0 | Decreasing stability | Base-catalyzed hydrolysis of the β-lactam bond |

Catalytic Effects on Hydrolysis Rates (e.g., Acid, Base)

The hydrolysis of talampicillin is subject to both specific acid and specific base catalysis. ptfarm.pl

Acid Catalysis : In strongly acidic environments (pH below ~1.4), the degradation of the β-lactam ring is catalyzed exclusively by hydrogen ions (H+). ptfarm.pl This is a first-order reaction with respect to the H+ concentration. nih.govsciforum.net The protonation of the carbonyl oxygen in the β-lactam ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating the ring-opening process. researchgate.netviu.ca

Base Catalysis : In alkaline solutions, the hydrolysis is catalyzed by hydroxide ions (OH-). ptfarm.pl The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring, leading to its cleavage. Studies show that the hydrolysis of the β-lactam bond in talampicillin in sodium hydroxide solution is considerably slower than that of ampicillin, suggesting a degree of steric hindrance or electronic effect from the remainder of the prodrug moiety that influences this reaction. ptfarm.pl

Kinetic studies have also investigated the catalytic effects of buffer components. However, for common buffers such as phosphate (B84403), acetate, and borate, it was found that the buffer components themselves did not catalyze the degradation of talampicillin; this is known as the absence of general acid-base catalysis. ptfarm.plnih.gov

Identification and Characterization of Degradation Products in Controlled Environments

Forced degradation studies under controlled conditions (e.g., acid, base, heat) allow for the identification of key degradation products. ajpaonline.combiomedres.us The degradation of this compound proceeds through a predictable hydrolytic pathway, yielding specific, identifiable molecules.

The primary degradation products are:

Ampicillin : This is the intended active drug, formed by the hydrolysis of the phthalidyl ester bond of talampicillin. patsnap.comnih.govmedicaldialogues.in

2-hydroxymethyl-benzoic acid : This is the other product formed simultaneously with ampicillin from the hydrolysis of the ester linkage. medicaldialogues.in

Once formed, ampicillin can undergo further degradation, primarily through the hydrolysis of its β-lactam ring. This leads to the formation of several subsequent degradation products, which are impurities resulting from a chemical change in the drug substance. uspnf.com The main degradation product of ampicillin is ampicillinoic acid .

| Initial Compound | Reaction | Degradation Product(s) |

|---|---|---|

| Talampicillin | Ester Hydrolysis | Ampicillin and 2-hydroxymethyl-benzoic acid |

| Ampicillin | β-Lactam Hydrolysis | Ampicillinoic Acid |

Influence of Environmental Factors on Stability in Non-Biological Media (e.g., Temperature, Ionic Strength)

Beyond pH, other environmental factors significantly impact the stability of talampicillin in aqueous solutions.

Temperature : The rate of hydrolytic degradation is strongly dependent on temperature. As with most chemical reactions, an increase in temperature accelerates the rate of talampicillin degradation. Kinetic studies performed at elevated temperatures (such as 35°C, 50°C, and 60°C) show a clear increase in the observed rate constants (k_obs). ptfarm.pl This relationship allows for the calculation of activation parameters, such as the activation energy (Ea), which quantifies the temperature sensitivity of the reaction. For the hydrolysis of the β-lactam bond at pH 5.28, the activation energy has been determined, providing insight into the energy barrier of the degradation reaction. ptfarm.pl

Ionic Strength : The ionic strength of the solution, which is a measure of the total concentration of ions, can also influence reaction rates. ijpsr.comajptr.com Kinetic studies on talampicillin have been conducted at a controlled ionic strength (µ) to ensure that observed rate changes are attributable to factors like pH or temperature, rather than variations in the ionic environment. ptfarm.pl The effect of electrolyte concentration on the hydrolysis rate of the β-lactam bond has been noted for many penicillins, making it a critical parameter to control in stability studies. ptfarm.plnih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the molecular structure of Talampicillin (B1682922) HCl and for its quantitative analysis. ajprd.comd-nb.info These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and cost-effective method frequently used for the quantitative determination of active pharmaceutical ingredients. ijrpb.comjipbs.com For the analysis of drug substances like Talampicillin HCl, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). ijrpb.comscholarsresearchlibrary.com The concentration of the drug is then determined by comparing its absorbance to a standard calibration curve. jipbs.comscholarsresearchlibrary.com The selection of an appropriate solvent in which the drug is soluble and stable is a critical first step. scholarsresearchlibrary.com While specific λmax values for this compound require experimental determination, related compounds are often analyzed in the UV range of 200-400 nm. ijrpb.comtsijournals.com For instance, a study on ciprofloxacin (B1669076) hydrochloride utilized a UV detector at a wavelength of 278 nm for chromatographic detection. japsonline.com Another method for tramadol (B15222) hydrochloride identified a λmax of 273.5 nm in water. ijrpb.com

Table 1: Illustrative Parameters for UV-Visible Spectrophotometric Analysis

| Parameter | Example Value/Range |

| Wavelength of Maximum Absorption (λmax) | Typically 200-400 nm |

| Solvent | Water, Methanol, or Buffer Solutions |

| Concentration Range | e.g., 10-50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Note: This table provides example parameters and should be adapted based on specific experimental findings for this compound. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and unparalleled technique for the structural elucidation of organic molecules, including complex pharmaceutical compounds like this compound. researchgate.netnih.gov It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of molecular structure. bbhegdecollege.comyoutube.com

By analyzing the chemical shifts, coupling constants, and signal integrations in an NMR spectrum, chemists can piece together the connectivity and spatial arrangement of atoms within the molecule. youtube.com Modern drug discovery and characterization heavily rely on various 1D and 2D-NMR experiments to confirm the identity and structure of new chemical entities and to characterize impurities. researchgate.netnih.gov The application of NMR is fundamental in verifying the structure of synthesized compounds and identifying unknown substances. ajprd.comlgcstandards.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. unitechlink.com The infrared spectrum of a compound is unique and serves as a molecular "fingerprint". wiley.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies, causing vibrations of the chemical bonds. unitechlink.com

For this compound, the FT-IR spectrum would reveal characteristic absorption bands corresponding to its various functional groups. The presence of the hydrochloride salt can also be observed in the spectrum. epa.govresearchgate.netresearchgate.net The interpretation of the FT-IR spectrum involves assigning these absorption bands to specific molecular vibrations, which helps in confirming the chemical structure of the compound. wiley.com FT-IR can also be used in compatibility studies to detect any interactions between the drug and excipients in a formulation. researchgate.net

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (from COOH) | Broad, ~3300-2500 |

| N-H Stretch (Amine/Amide) | ~3400-3250 |

| C=O Stretch (Ester) | ~1750-1735 |

| C=O Stretch (β-Lactam) | ~1780-1760 |

| C=O Stretch (Amide) | ~1680-1630 |

| C=C Stretch (Aromatic) | ~1600 and ~1475 |

| Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and sample state. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Techniques for Purity and Degradant Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and identifying any related substances, such as impurities and degradation products. ijbpas.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, accuracy, and versatility. openaccessjournals.com It is widely used for the separation, identification, and quantification of drug compounds and their impurities. japsonline.comopenaccessjournals.com

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. japsonline.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. openaccessjournals.com The separated components are then detected, often by a UV detector set at an appropriate wavelength. japsonline.com Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column type to achieve good separation of the main compound from any potential impurities or degradants. ijpsjournal.com The stability of penicillins is often pH-dependent, with hydrolysis of the β-lactam ring being a primary degradation pathway. amazonaws.com HPLC methods are crucial for monitoring the formation of such degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Example Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Methanol and buffer solution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 278 nm) |

| Column Temperature | 30 °C |

| Note: This table presents an example; actual conditions must be optimized for this compound. |

Coupling HPLC with Mass Spectrometry (LC-MS) creates a powerful analytical tool for the identification and structural elucidation of impurities, even at trace levels. lgcstandards.comnih.gov While HPLC separates the components of a mixture, the mass spectrometer provides mass-to-charge ratio (m/z) information for each component, which helps in determining their molecular weights and elemental compositions. researchgate.netamericanpharmaceuticalreview.com

Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that is crucial for identifying unknown impurities. ijbpas.comamericanpharmaceuticalreview.com This is particularly important for impurity profiling, which involves the detection, identification, and quantification of all potential organic and inorganic impurities and degradation products in a drug substance. rroij.com By understanding the fragmentation patterns, the structures of unknown degradation products and process-related impurities can be deduced. researchgate.net This detailed analysis is vital for ensuring the safety and quality of the final pharmaceutical product. rroij.com

High-Performance Liquid Chromatography (HPLC)

Volumetric and Potentiometric Assays (e.g., Iodometric Methods)

Volumetric and potentiometric assays are established techniques for the quantification of this compound. These methods are valued for their precision and accuracy. The Japanese Pharmacopoeia lists "Talampicillin Hydrochloride" and includes an "Assay" section, indicating the presence of a standardized method for its quantification. nihs.go.jpmhlw.go.jppref.ehime.jpdrugfuture.comscribd.com

Iodometric Titration

A prevalent volumetric method for the assay of β-lactam antibiotics, including Talampicillin, is iodometric titration. patsnap.com This method is a type of redox back-titration. The fundamental principle involves the hydrolysis of the β-lactam ring of Talampicillin using a standardized solution of sodium hydroxide (B78521). This hydrolysis reaction breaks open the strained four-membered lactam ring.

Following the basic hydrolysis, the solution is acidified with hydrochloric acid. A known excess of a standardized iodine solution is then added. The iodine reacts with the degradation products of the Talampicillin molecule. The unreacted, excess iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275), using a starch indicator to detect the endpoint. A blank determination is also performed to account for any potential side reactions. The difference in the volume of sodium thiosulfate solution consumed in the blank and the sample titrations is used to calculate the amount of iodine that reacted with the Talampicillin degradation products, and subsequently, the quantity of this compound in the sample.

Detailed Research Findings

Research on the kinetics of Talampicillin decomposition has utilized iodometric determination to monitor the hydrolysis of the β-lactam bond, confirming the suitability of this method for quantitative analysis. patsnap.com The assay relies on the stoichiometry of the reaction between the hydrolyzed penicillin and iodine.

The following table illustrates a representative dataset for the iodometric assay of a this compound sample.

| Parameter | Blank Determination | Sample Determination |

| Weight of this compound sample (mg) | N/A | 100.0 |

| Volume of 1 N Sodium Hydroxide (mL) | N/A | 2.0 |

| Volume of 1.2 N Hydrochloric Acid (mL) | N/A | 2.0 |

| Volume of 0.01 N Iodine VS added (mL) | 20.00 | 20.00 |

| Initial Burette Reading (0.01 N Na₂S₂O₃) (mL) | 0.00 | 0.00 |

| Final Burette Reading (0.01 N Na₂S₂O₃) (mL) | 19.95 | 12.55 |

| Volume of 0.01 N Na₂S₂O₃ consumed (mL) | 19.95 | 12.55 |

This table is for illustrative purposes and represents typical data from an iodometric assay.

Potentiometric Titration

Potentiometric titration offers an alternative method for the quantification of this compound. This technique involves dissolving the sample in a suitable solvent and titrating it with a standardized titrant, typically a strong base like sodium hydroxide. The change in potential (or pH) is monitored throughout the titration using a suitable electrode system, such as a glass electrode and a reference electrode connected to a pH meter.

The endpoint of the titration is determined from the resulting titration curve, which is a plot of potential (or pH) versus the volume of titrant added. The equivalence point, where the amount of titrant added is chemically equivalent to the amount of analyte in the sample, is identified as the point of the most rapid change in potential. This can be more accurately determined by plotting the first or second derivative of the titration curve. For the assay of this compound, the hydrochloride salt can be titrated with a standard base.

Detailed Research Findings

The following table presents a hypothetical dataset for the potentiometric titration of a this compound sample.

| Volume of 0.1 M NaOH added (mL) | Measured pH |

| 0.00 | 3.50 |

| 1.00 | 3.85 |

| 2.00 | 4.10 |

| 3.00 | 4.35 |

| 4.00 | 4.65 |

| 4.50 | 4.90 |

| 4.80 | 5.30 |

| 4.90 | 5.80 |

| 5.00 | 7.50 (Equivalence Point) |

| 5.10 | 9.20 |

| 5.20 | 9.70 |

| 6.00 | 10.50 |

This table is for illustrative purposes and represents typical data from a potentiometric titration.

Advanced Research and Future Perspectives in Prodrug Development

Novel Prodrug Design Strategies and Chemical Modifications for Enhanced Performance

Talampicillin (B1682922) is a well-known prodrug of the broad-spectrum antibiotic ampicillin (B1664943). patsnap.commdpi.com The core principle behind its design is to improve the oral bioavailability of ampicillin, which is otherwise poorly absorbed from the gastrointestinal tract due to its polar nature. centralasianstudies.orgcbspd.com Talampicillin achieves this by masking the carboxylic acid group of ampicillin with a phthalidyl ester. This chemical modification increases the lipophilicity of the molecule, facilitating its absorption across the intestinal wall. cbspd.compharmacologycanada.org Once absorbed, the ester bond is rapidly hydrolyzed by esterases present in the blood and tissues, releasing the active ampicillin. patsnap.com

The success of talampicillin has spurred further research into novel prodrug strategies aimed at enhancing the performance of ampicillin and other β-lactam antibiotics. These strategies often focus on optimizing the promoiety to fine-tune properties like absorption, distribution, metabolism, and excretion (ADME). mdpi.com

One key area of innovation involves the development of "double ester" or acyloxymethyl ester prodrugs, such as pivampicillin (B1678493) and bacampicillin (B1208201). cbspd.comacs.org These compounds extend the carbonyl group away from the sterically hindered thiazolidine (B150603) ring of the penicillin core, which can improve the efficiency of enzymatic hydrolysis compared to simple esters. cbspd.com For instance, bacampicillin, an ethoxycarbonyloxyethyl ester prodrug, demonstrates significantly enhanced absorption. acs.org

Another promising approach is the creation of mutual prodrugs, where two synergistic drugs are linked together in a single molecule. slideshare.net A notable example is sultamicillin (B1682570), which chemically joins ampicillin and the β-lactamase inhibitor sulbactam (B1307) via a methylene (B1212753) group. mdpi.comnih.gov This design ensures that both the antibiotic and its protective inhibitor are delivered to the site of infection in a coordinated manner, which can be particularly effective against β-lactamase-producing resistant bacteria. nih.gov

Furthermore, researchers are exploring the use of different linkers to attach promoieties to the parent drug. The choice of linker can significantly impact the stability and release kinetics of the prodrug. acs.org For example, studies have investigated amino acid prodrugs with varying linker lengths (methoxy, ethoxy, and propylene (B89431) glycol), finding that longer linkers can increase chemical stability while still allowing for enzymatic hydrolysis. acs.org

The table below summarizes some key prodrugs of ampicillin and their design strategies.

| Prodrug | Promoieties | Design Strategy | Desired Outcome |

| Talampicillin | Phthalidyl | Esterification | Increased lipophilicity and oral absorption |

| Pivampicillin | Pivaloyloxymethyl | Double ester prodrug | Overcome steric hindrance for enzymatic hydrolysis |

| Bacampicillin | Ethoxycarbonyloxyethyl | Double ester prodrug | Enhanced absorption |

| Sultamicillin | Sulbactam (linked via a methylene group) | Mutual prodrug | Co-delivery of antibiotic and β-lactamase inhibitor |

Computational Modeling and In Silico Approaches in Prodrug Research and Development

In recent years, computational modeling and in silico methods have become indispensable tools in the research and development of prodrugs, including those of ampicillin. mdpi.comelewa.org These approaches allow for the prediction of various physicochemical and pharmacokinetic properties of potential drug candidates before they are synthesized, saving significant time and resources. researchgate.net

In silico techniques are widely used to assess the permeability of prodrugs, a critical factor for oral absorption. mdpi.comnih.gov For instance, computational models can simulate the interaction of a prodrug with biological membranes, providing insights into its ability to cross these barriers. ucl.ac.be Computer-aided conformational analysis has been used to study how ampicillin esters like pivampicillin move across lipid bilayers. nih.gov Such studies can help rationalize why certain prodrugs exhibit better absorption profiles than the parent drug. ucl.ac.be

Molecular docking is another powerful computational tool used to predict the binding affinity of a drug molecule to its target protein. elewa.org In the context of ampicillin prodrugs, docking studies can be employed to investigate the interaction of the active ampicillin with penicillin-binding proteins (PBPs), which are the primary targets of β-lactam antibiotics. elewa.org Additionally, these methods can be used to design prodrugs that are less susceptible to efflux pumps, a common mechanism of antibiotic resistance. reactgroup.org

Pharmacokinetic modeling is also a key application of in silico approaches. elewa.org By simulating the absorption, distribution, metabolism, and excretion (ADME) of a prodrug, researchers can predict its bioavailability and concentration profile in the body over time. mdpi.comelewa.org This information is crucial for optimizing the design of the prodrug to ensure that sufficient levels of the active drug reach the site of infection.

Recent advancements in the field include the use of agent-based modeling to simulate the complex dynamics of bacterial populations in response to antibiotic treatment. researchgate.net This can help in understanding how different prodrug strategies might impact the emergence of antibiotic resistance. researchgate.net

The table below highlights some applications of computational modeling in the development of ampicillin prodrugs.

| Computational Method | Application in Prodrug Development | Example |

| Permeability Assessment | Predicting the ability of a prodrug to cross biological membranes. mdpi.comnih.gov | Simulating the passage of pivampicillin across lipid bilayers. nih.gov |

| Molecular Docking | Evaluating the binding of the active drug to its target and its susceptibility to resistance mechanisms. elewa.org | Studying the interaction of ampicillin with penicillin-binding proteins (PBPs). elewa.org |

| Pharmacokinetic (ADME) Modeling | Predicting the bioavailability and concentration profile of the prodrug and active drug in the body. mdpi.comelewa.org | Simulating the absorption and conversion of talampicillin to ampicillin. |

| Agent-Based Modeling | Simulating bacterial population dynamics to study the impact on antibiotic resistance. researchgate.net | Examining the response of bacterial colonies to different antibiotic treatment regimens. researchgate.net |

Further In Vitro Investigation of Antibiotic Resistance Mechanisms and Counteractive Approaches

The emergence of antibiotic resistance is a major global health concern, and understanding the mechanisms by which bacteria become resistant to ampicillin is crucial for developing effective countermeasures. tandfonline.com In vitro studies play a vital role in elucidating these mechanisms and evaluating novel strategies to overcome them. nih.govasm.org

One of the most common mechanisms of resistance to β-lactam antibiotics like ampicillin is the production of β-lactamase enzymes. patsnap.comnih.gov These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.govmdpi.com In vitro assays are used to characterize the activity of different β-lactamases and to screen for β-lactamase inhibitors that can protect ampicillin from degradation. patsnap.com The co-administration of a β-lactamase inhibitor with ampicillin is a well-established counteractive approach. patsnap.com

Another significant resistance mechanism involves alterations in the penicillin-binding proteins (PBPs), the molecular targets of ampicillin. reactgroup.orgnih.gov Mutations in the genes encoding PBPs can reduce the binding affinity of ampicillin, leading to decreased efficacy. reactgroup.org In vitro susceptibility testing, such as the determination of the minimum inhibitory concentration (MIC), is used to assess the activity of ampicillin against bacterial strains with altered PBPs. nih.gov

Efflux pumps are another important mechanism of resistance, where bacteria actively transport antibiotics out of the cell, preventing them from reaching their target. reactgroup.org In vitro models using cell lines like Caco-2 can be used to study the transport of ampicillin and its prodrugs across cell membranes and to investigate the role of efflux pumps in reducing intracellular drug concentrations. nih.gov

To counteract these resistance mechanisms, researchers are exploring various innovative approaches. The development of mutual prodrugs, such as sultamicillin (ampicillin and sulbactam), is a prime example of a strategy to combat β-lactamase-mediated resistance. nih.gov In vitro studies are essential to evaluate the synergistic effects of such combinations. openmicrobiologyjournal.com

Furthermore, nanotechnology-based delivery systems are being investigated to enhance the efficacy of ampicillin against resistant bacteria. dovepress.com For example, ampicillin-conjugated magnetic nanoparticles have been shown to have antibacterial activity and the potential to overcome resistance mechanisms. dovepress.com In vitro studies are critical for characterizing these novel formulations and assessing their antimicrobial effects. dovepress.com

The table below outlines common resistance mechanisms to ampicillin and the corresponding in vitro investigational methods.

| Resistance Mechanism | Description | In Vitro Investigation Method |

| β-Lactamase Production | Bacterial enzymes that inactivate ampicillin by hydrolyzing its β-lactam ring. patsnap.comnih.gov | β-lactamase activity assays, screening for inhibitors. patsnap.com |

| Altered Penicillin-Binding Proteins (PBPs) | Mutations in PBPs reduce the binding affinity of ampicillin. reactgroup.orgnih.gov | Minimum Inhibitory Concentration (MIC) testing. nih.gov |

| Efflux Pumps | Active transport of ampicillin out of the bacterial cell. reactgroup.org | Cell-based transport assays (e.g., using Caco-2 cells). nih.gov |

| Decreased Permeability | Changes in the bacterial outer membrane reduce the entry of ampicillin. reactgroup.org | Permeability assays using artificial membranes or cell monolayers. mdpi.com |

Methodological Advancements in Stability and Biotransformation Studies for Prodrugs

The stability and biotransformation of a prodrug are critical parameters that determine its shelf-life and its ability to effectively deliver the active drug in vivo. europa.eunih.gov Methodological advancements in analytical techniques have significantly improved the ability to study these aspects of prodrugs like talampicillin. sepscience.comchromatographyonline.com

Stability testing is essential to ensure that a pharmaceutical product maintains its quality, safety, and efficacy throughout its storage period. paho.org For prodrugs, this involves assessing the stability of the prodrug molecule itself and monitoring for the formation of degradation products. europa.eu High-performance liquid chromatography (HPLC) is a cornerstone technique for stability studies, allowing for the separation, identification, and quantification of the prodrug and its potential degradants. sepscience.comunesp.br The development of stability-indicating HPLC methods is crucial for accurately assessing the stability of a formulation. paho.org

Forced degradation studies, where the prodrug is subjected to stress conditions such as heat, humidity, light, and pH extremes, are conducted to identify potential degradation pathways and to develop robust analytical methods. sepscience.com Other analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to characterize the structure of degradation products. sepscience.com

Biotransformation studies investigate the conversion of the prodrug to the active drug within a biological system. centralasianstudies.org For talampicillin, this involves the enzymatic hydrolysis of the ester linkage to release ampicillin. patsnap.com In vitro models, such as incubation with plasma, tissue homogenates (e.g., Caco-2 homogenate), or purified enzymes, are used to study the rate and extent of this conversion. acs.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying the concentrations of the prodrug and the active drug in biological matrices. tandfonline.com This allows for the determination of the pharmacokinetic profiles of both compounds and provides insights into the efficiency of the biotransformation process.

The table below lists key analytical methods and their applications in the stability and biotransformation studies of prodrugs.

| Analytical Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of the prodrug and its degradation products in stability studies. sepscience.comunesp.br |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of the prodrug and active drug in biological matrices for biotransformation and pharmacokinetic studies. tandfonline.com |

| Mass Spectrometry (MS) | Structural elucidation of degradation products and metabolites. sepscience.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of the prodrug and its related substances. sepscience.com |

| In Vitro Dissolution Testing | Assessing the release of the drug from its dosage form. paho.org |

| In Vitro Enzyme/Tissue Homogenate Assays | Studying the rate and mechanism of enzymatic biotransformation. acs.orgnih.gov |

Q & A

Q. What are the standard analytical methods for assessing the dissolution profile of Talampicillin HCl in vitro?

The dissolution test for this compound capsules involves using 900 mL of water as the dissolution medium, agitated at 50 cycles per minute. Samples are filtered through a ≤0.45 µm membrane, and UV-Vis spectrophotometry is applied at 253 nm and 281 nm to measure absorbance. The dissolution specification requires ≥85% release within 45 minutes for a 250 mg (potency) capsule . Researchers must validate the method by comparing test solutions with reference standards (e.g., Japanese Pharmacopoeia-certified this compound) and ensure compliance with pharmacopeial guidelines.

Q. How should researchers synthesize and characterize novel this compound derivatives?

Synthesis protocols should follow IUPAC nomenclature and include detailed descriptions of reagents, reaction conditions, and purification steps. Characterization requires spectroscopic data (e.g., NMR, IR, MS) and physicochemical properties (melting point, solubility). For novel compounds, provide purity assessments via HPLC and elemental analysis. Known derivatives must cite prior literature for identity confirmation .

Q. What are the critical parameters for designing stability studies of this compound under varying pH conditions?

Stability studies should evaluate degradation kinetics using accelerated conditions (e.g., acidic/basic buffers, elevated temperatures). Monitor hydrolysis products via HPLC and correlate degradation pathways with pH. Include control samples and validate analytical methods for specificity and sensitivity. Report results using Arrhenius equations to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data between preclinical and clinical studies of this compound?

Analyze interspecies differences in metabolism, protein binding, and gastrointestinal physiology. Use compartmental pharmacokinetic modeling to adjust for variables like absorption rate constants and volume of distribution. Cross-validate in vitro-in vivo correlations (IVIVC) using dissolution data and plasma concentration-time profiles . Address methodological discrepancies (e.g., dosing regimens, bioanalytical techniques) by replicating studies with harmonized protocols .

Q. What experimental strategies mitigate variability in dissolution rates of this compound across batch formulations?

Investigate excipient interactions (e.g., binders, disintegrants) using factorial design experiments. Optimize granulation techniques and compression forces to enhance tablet porosity. Validate uniformity with content uniformity tests and dissolution profile comparisons (f2 similarity factor). Include stress-testing under humidity/temperature variations to identify critical quality attributes .

Q. How can computational modeling enhance the design of this compound analogs with improved antibacterial activity?

Apply molecular docking to identify binding affinities with penicillin-binding proteins (PBPs). Use QSAR models to predict β-lactamase stability and permeability coefficients. Validate predictions via MIC assays against resistant bacterial strains (e.g., E. coli, S. aureus). Cross-reference crystallographic data from Protein Data Bank to refine steric and electronic parameters .

Q. What statistical approaches are recommended for reconciling conflicting efficacy outcomes in this compound clinical trials?

Perform meta-analyses to aggregate data across studies, adjusting for heterogeneity via random-effects models. Stratify results by patient demographics, comorbidities, and bacterial susceptibility profiles. Use sensitivity analyses to identify outlier datasets and apply Bayesian frameworks to quantify uncertainty in effect sizes .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Google Scholar, filtered by citation count and relevance to β-lactam antibiotics. Exclude non-peer-reviewed sources (e.g., ) .

- Data Reporting : Follow CONSORT guidelines for clinical data and ARRIVE for preclinical studies. Include raw datasets in supplementary materials to enable reproducibility .

- Ethical Compliance : For human studies, align participant selection and informed consent with ICH GCP guidelines (e.g., Protocol 7.3.7) to ensure data integrity and ethical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.